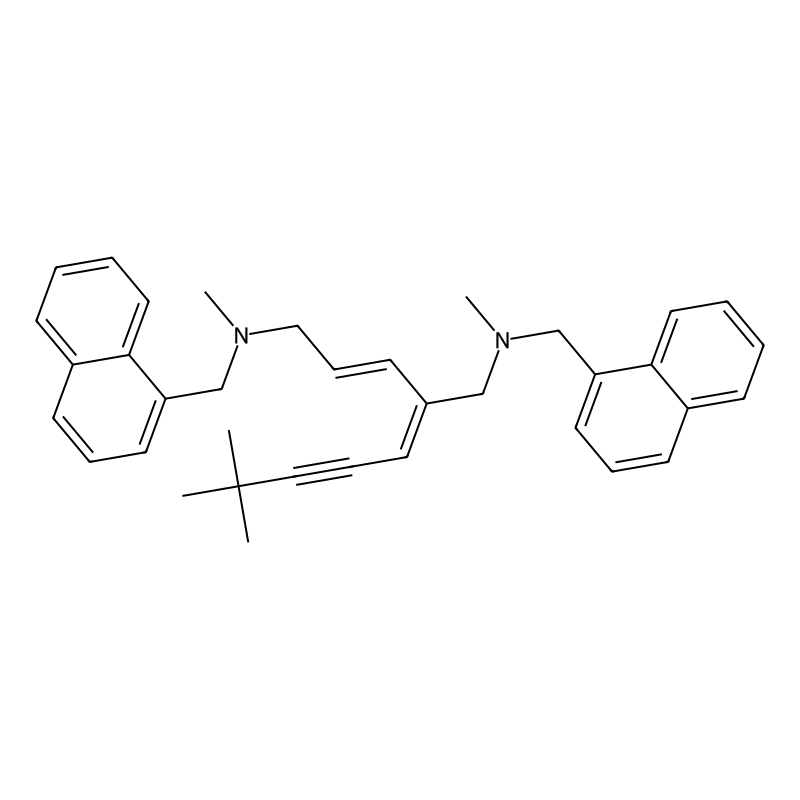

Terbinafine dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Formation and Detection:

Studies have identified Terbinafine Dimer as a byproduct formed during the manufacturing process of Terbinafine. Research efforts have focused on developing methods for detecting and quantifying Terbinafine Dimer in Terbinafine drug products. This is crucial for ensuring the quality and purity of the medication [, ].

Potential Antifungal Activity:

Future Research Directions:

Given the limited research on Terbinafine Dimer, further studies are needed to explore its potential applications in various scientific fields. This could include:

- Antifungal activity: More comprehensive studies are needed to evaluate the antifungal efficacy of Terbinafine Dimer against various fungal strains and compare its potency to Terbinafine.

- Mechanism of action: Understanding how Terbinafine Dimer interacts with fungi and exerts its potential antifungal effect is crucial for further development.

- Safety and toxicology: Since Terbinafine Dimer is an impurity in Terbinafine, investigating its safety profile and potential toxicological effects is essential.

Terbinafine dimer refers to a compound formed by the dimerization of terbinafine, an antifungal agent primarily used to treat dermatophyte infections. Terbinafine is a synthetic allylamine that inhibits the enzyme squalene monooxygenase, crucial for ergosterol biosynthesis in fungi. The dimerization process enhances certain properties of the compound, potentially affecting its biological activity and pharmacokinetics.

- Information on the specific hazards of terbinafine dimer is limited.

- However, as a derivative of terbinafine, it could potentially share some of its properties. Terbinafine can cause side effects like headaches, gastrointestinal upset, and taste disturbances.

- Dimerization Reaction: Two molecules of terbinafine react to form a dimer, potentially through oxidative coupling.

- Metabolic Pathways: Terbinafine undergoes N-dealkylation and hydroxylation, leading to various metabolites, including desmethylterbinafine and hydroxyterbinafine. These metabolic processes can influence the formation of dimers .

Terbinafine dimer exhibits biological activities similar to those of its precursor, terbinafine. Its mechanism primarily involves the inhibition of squalene monooxygenase, leading to reduced ergosterol synthesis in fungal cell membranes. This action disrupts fungal cell wall integrity, resulting in cell death. The dimer may also possess enhanced antifungal potency or altered pharmacological properties compared to the monomeric form.

The synthesis of terbinafine dimer can be achieved through several methods:

- Direct Dimerization: This involves heating terbinafine in the presence of a catalyst to promote dimer formation.

- Chemical Coupling: Utilizing coupling agents or reagents that facilitate the reaction between two terbinafine molecules.

- Metabolic Dimerization: Exploiting biological systems or enzymes that can catalyze the dimerization process under physiological conditions.

Specific conditions such as solvent choice and temperature play a crucial role in optimizing yield and purity during synthesis .

Terbinafine dimer may have various applications, including:

- Antifungal Treatments: It can be used as an antifungal agent, potentially with improved efficacy against resistant strains.

- Pharmaceutical Research: Investigating its properties could lead to new formulations or drug delivery systems.

- Biochemical Studies: Understanding its interactions with biological targets may provide insights into fungal metabolism and resistance mechanisms.

Several compounds share structural similarities with terbinafine and exhibit antifungal properties. A comparison highlights their uniqueness:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Terbinafine | Allylamine | Inhibits squalene monooxygenase | Broad-spectrum antifungal activity |

| Naftifine | Allylamine | Inhibits squalene monooxygenase | Less potent than terbinafine |

| Butenafine | Allylamine | Inhibits squalene monooxygenase | Primarily effective against dermatophytes |

| Tolnaftate | Thiocarbamate | Disrupts fungal cell membrane | Used topically for superficial infections |

| Amorolfine | Morpholine derivative | Inhibits ergosterol biosynthesis | Effective against nail fungus |

Terbinafine's unique mechanism and broader spectrum of activity distinguish it from these compounds, particularly in treating systemic fungal infections.

High-Performance Liquid Chromatography Ultra Violet/Diode Array Detector Method Development for Dimer Detection

The development of robust chromatographic methods for terbinafine dimer detection represents a critical aspect of pharmaceutical quality control, requiring careful optimization of multiple analytical parameters to achieve adequate separation and quantification. Modern analytical approaches utilize reversed-phase high-performance liquid chromatography coupled with ultra violet and diode array detection systems to provide comprehensive characterization of this important pharmaceutical impurity [1] [2] [3].

Column Selection and Optimization

The selection of appropriate stationary phase chemistry constitutes the foundation of effective chromatographic separation for terbinafine dimer analysis. Reversed-phase C18 columns have demonstrated superior performance characteristics, with optimal dimensions of 250 mm × 4.6 mm and particle sizes of 5 micrometers providing adequate theoretical plate counts and resolution [4] [3] [5]. Alternative stationary phases including C8 and phenyl-modified silica have been evaluated, though C18 columns consistently provide the most robust separation of terbinafine dimer from structurally related compounds and potential degradation products [6] [3].

Mobile Phase Development

The mobile phase composition requires careful optimization to achieve baseline separation of terbinafine dimer from the parent compound and other structurally related impurities. Optimal separation has been achieved using acetonitrile:methanol:water mixtures in ratios of 50:30:20 (v/v/v), with buffer systems maintaining pH values between 4.0 and 7.5 [3] [5] [7]. The incorporation of triethylamine as a mobile phase modifier at concentrations of 0.2% has been shown to improve peak symmetry and reduce tailing effects commonly observed with basic pharmaceutical compounds [3] [8].

Detection Parameters and Wavelength Selection

Ultra violet and diode array detection systems provide versatile monitoring capabilities for terbinafine dimer analysis, with optimal detection wavelengths ranging from 254 to 284 nanometers [6] [3] [5]. The diode array detector configuration enables simultaneous monitoring at multiple wavelengths, facilitating peak purity assessment and spectral confirmation of analyte identity [2] [9]. The characteristic absorption maxima of terbinafine dimer at 254 nanometers corresponds to the naphthalene chromophore present in the molecular structure, providing adequate sensitivity for trace-level quantification [10] [3].

| Parameter | Optimized Conditions | Typical Range |

|---|---|---|

| Column Type | Reversed-Phase C18 | C8, C18, Phenyl |

| Column Dimensions | 250 mm × 4.6 mm | 150-250 mm × 4.6 mm |

| Particle Size | 5 μm | 3-5 μm |

| Mobile Phase Composition | Acetonitrile:Methanol:Water (50:30:20 v/v/v) | Variable organic:aqueous ratios |

| Flow Rate | 1.0-1.2 mL/min | 0.8-1.4 mL/min |

| Detection Wavelength | 254-284 nm (DAD) | 220-300 nm |

| Injection Volume | 20 μL | 10-50 μL |

| Column Temperature | 25-30°C | 25-40°C |

| Run Time | 15-35 minutes | 10-40 minutes |

| Sample Concentration Range | 10-200 μg/mL | 1-500 μg/mL |

| pH of Mobile Phase | 4.0-7.5 | 2.0-8.0 |

| Buffer System | Phosphate/Acetate Buffer | Various buffering systems |

Gradient Elution Considerations

While isocratic elution methods provide adequate separation for routine analysis, gradient elution techniques offer enhanced flexibility for complex sample matrices containing multiple related substances [2] [11]. Gradient programs typically begin with higher aqueous content (70-80%) and progress to increased organic solvent concentrations (up to 90% organic) over 25-35 minute run times [3] [7]. The implementation of gradient elution enables improved resolution of early-eluting polar impurities while maintaining reasonable analysis times for late-eluting lipophilic components [2] [9].

Method Robustness and System Suitability

The robustness of chromatographic methods for terbinafine dimer analysis has been extensively evaluated through systematic variation of critical method parameters including flow rate, column temperature, mobile phase composition, and pH [3] [12] [13]. System suitability parameters including theoretical plate count, peak asymmetry factor, and resolution between critical peak pairs must meet predetermined acceptance criteria before sample analysis [14] [12]. Typical acceptance criteria require theoretical plate counts exceeding 2000, peak asymmetry factors between 0.8 and 2.0, and resolution values greater than 1.5 between adjacent peaks [13] [15].

Stability-Indicating Assay Validation Parameters

The development and validation of stability-indicating analytical methods for terbinafine dimer follows established pharmaceutical guidelines, ensuring method capability to accurately quantify the target analyte in the presence of degradation products, process-related impurities, and excipient components [16] [14] [7] [12].

Linearity and Range

Linearity studies for terbinafine dimer quantification typically encompass concentration ranges from 10 to 200 micrograms per milliliter, representing levels from the limit of quantification to approximately 120% of the target analytical concentration [12] [13] [15]. Correlation coefficients consistently exceed 0.998, demonstrating excellent linear relationships between analyte concentration and detector response across the analytical range [14] [13] [17]. The evaluation of linearity involves preparation of a minimum of five concentration levels with triplicate analysis at each level, enabling statistical assessment of method linearity through regression analysis [12] [18].

Precision Studies

Method precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria requiring relative standard deviation values not exceeding 2.0% for both parameters [12] [13] [19]. Repeatability studies involve six replicate analyses of sample solutions at target concentration levels, while intermediate precision evaluates method performance across different days, analysts, and potentially different instrument systems [14] [18] [20]. The precision of terbinafine dimer analytical methods typically demonstrates relative standard deviation values between 0.5% and 1.5%, indicating excellent method reproducibility [13] [15].

Accuracy and Recovery Studies

Accuracy assessment involves spiking studies at three concentration levels (50%, 100%, and 150% of target concentration) with triplicate analysis at each level [12] [13] [20]. Recovery values should fall within the range of 98.0% to 102.0% at each spiking level, demonstrating method accuracy across the analytical range [14] [13] [17]. The use of placebo matrices or formulation excipients in accuracy studies ensures method selectivity and absence of matrix interference effects [12] [19].

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Linearity Range | Wide concentration range | 10-200 μg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 | 0.9990-0.9999 |

| Precision (% RSD) | ≤ 2.0% | 0.5-1.5% |

| Accuracy (% Recovery) | 98.0-102.0% | 99.0-101.5% |

| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.5-2.0 μg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10:1 | 1.5-6.0 μg/mL |

| Specificity | No interference from matrix | Selective for dimer |

| Robustness | No significant change | Robust under conditions tested |

| System Suitability | Within defined limits | Meets pharmacopeial requirements |

| Forced Degradation Studies | Adequate separation from degradants | Well-resolved degradation products |

Detection and Quantification Limits

The limit of detection represents the lowest analyte concentration producing a signal-to-noise ratio of at least 3:1, while the limit of quantification requires a signal-to-noise ratio of at least 10:1 with acceptable precision and accuracy [14] [13] [20]. For terbinafine dimer analysis, typical detection limits range from 0.5 to 2.0 micrograms per milliliter, with quantification limits between 1.5 and 6.0 micrograms per milliliter [13] [15] [21]. These sensitivity levels enable detection and quantification of terbinafine dimer at levels well below typical specification limits for pharmaceutical impurities [18] [19].

Specificity and Selectivity

Method specificity ensures the analytical procedure can distinguish terbinafine dimer from structurally related compounds, degradation products, and matrix components without interference [7] [12] [13]. Specificity studies involve analysis of blank solutions, placebo formulations, and individual solutions of known related substances to confirm absence of interference at the retention time of terbinafine dimer [14] [19] [17]. Peak purity assessment using diode array detection or mass spectrometric techniques provides additional confirmation of analyte identity and purity [2] [9].

Forced Degradation Studies

Comprehensive forced degradation studies subject terbinafine dimer to various stress conditions including acidic hydrolysis, basic hydrolysis, oxidative conditions, thermal stress, and photolytic degradation [14] [7] [22] [13]. These studies demonstrate method capability to separate and quantify terbinafine dimer in the presence of its degradation products, confirming the stability-indicating nature of the analytical procedure [12] [23] [13]. Typical degradation conditions include exposure to 1 molar hydrochloric acid, 1 molar sodium hydroxide, 3% hydrogen peroxide, elevated temperatures (60-80°C), and ultraviolet radiation [14] [7] [13].

Mass Spectrometric Characterization

Fragmentation Patterns and High-Resolution Mass Spectrometry Analysis

Mass spectrometric analysis of terbinafine dimer provides definitive structural characterization and enables sensitive detection at trace levels in pharmaceutical matrices. The comprehensive fragmentation patterns observed in tandem mass spectrometry experiments facilitate structural elucidation and support method development for quantitative applications [24] [25] [26] [27] [28].

Molecular Ion Characteristics

Electrospray ionization in positive ion mode generates the protonated molecular ion of terbinafine dimer at mass-to-charge ratio 501.7, corresponding to the addition of a proton to the molecular formula C₃₆H₄₀N₂ [10] [29] [28]. The relatively high molecular weight and lipophilic character of terbinafine dimer result in moderate ionization efficiency, with molecular ion abundance typically representing 45-65% of the base peak intensity [24] [26] [28]. The presence of two tertiary amine functionalities provides multiple protonation sites, though the predominant ionization occurs at the more accessible nitrogen centers [25] [26].

Characteristic Fragmentation Pathways

The base peak fragment at mass-to-charge ratio 141.1 represents the formation of naphthylmethyl cation species through cleavage of the carbon-nitrogen bond adjacent to the naphthalene ring system [24] [28] [30]. This fragmentation pathway is characteristic of terbinafine and related compounds, providing a specific and sensitive monitoring transition for quantitative applications [25] [27] [28]. Additional significant fragments include the naphthyl cation at mass-to-charge ratio 155.1 and alkyl chain fragments at mass-to-charge ratio 127.1, resulting from further decomposition of the molecular ion [24] [26] [28].

Secondary Fragmentation Products

The loss of methyl groups from the molecular ion produces fragments at mass-to-charge ratio 486.7, representing the elimination of two methyl substituents [24] [28]. Characteristic fragmentation at mass-to-charge ratio 289.2 corresponds to the loss of an alkyl substituent from the molecular ion, while secondary fragments at mass-to-charge ratios 213.1 and 183.1 result from continued alkyl chain cleavage and aromatic rearrangement processes [26] [28] [31]. The relative abundance of these fragments varies with collision energy and instrument conditions, requiring optimization for specific analytical applications [24] [25] [27].

| Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 501.7 | 45-65 | Protonation of tertiary amine |

| Base Peak Fragment | 141.1 | 100 | Naphthylmethyl cation formation |

| Naphthyl Fragment | 155.1 | 25-40 | Loss of methylene bridge |

| Alkyl Chain Fragment | 127.1 | 15-30 | Alkyl chain cleavage |

| Dimethyl Loss Fragment | 486.7 | 20-35 | Loss of two methyl groups |

| Characteristic Fragment | 289.2 | 30-50 | Loss of alkyl substituent |

| Secondary Fragment | 213.1 | 10-25 | Further alkyl fragmentation |

| Tertiary Fragment | 183.1 | 5-15 | Aromatic rearrangement |

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry using quadrupole time-of-flight or orbitrap instruments enables accurate mass determination and elemental composition confirmation for terbinafine dimer and its fragments [32] [33] [34]. Resolution specifications exceeding 20,000 full width at half maximum provide sufficient mass accuracy (typically less than 5 parts per million) for confident molecular formula assignment [33] [34] [35]. The combination of accurate mass measurement and tandem mass spectrometry fragmentation patterns provides unambiguous identification of terbinafine dimer in complex pharmaceutical matrices [32] [36] [34].

Instrument Optimization Parameters

Optimal mass spectrometric conditions for terbinafine dimer analysis require careful optimization of source and analyzer parameters [24] [25] [26] [27]. Electrospray ionization conditions typically employ capillary voltages between 3000 and 4000 volts, with source temperatures maintained at 300-350°C to ensure efficient desolvation [26] [27] [28]. Collision-induced dissociation experiments utilize collision energies ranging from 10 to 40 electron volts, with optimization required to maximize sensitivity for specific fragmentation transitions [24] [25] [26].

| Parameter | Optimized Settings | Alternative Options |

|---|---|---|

| Mass Analyzer Type | Quadrupole Time-of-Flight (QTOF) | Orbitrap, FT-ICR |

| Resolution (FWHM) | ≥ 20,000 | 10,000-100,000 |

| Mass Accuracy | ≤ 5 ppm | 1-10 ppm |

| Scan Range | m/z 100-800 | Variable range |

| Ionization Mode | Positive ESI | Positive/Negative ESI, APCI |

| Capillary Voltage | 3000-4000 V | 2000-5000 V |

| Fragmentor Voltage | 100-150 V | 50-200 V |

| Collision Energy | 10-40 eV | 5-60 eV |

| Gas Temperature | 300-350°C | 250-400°C |

| Nebulizer Pressure | 30-50 psi | 20-60 psi |

Quantitative Applications

The development of liquid chromatography-tandem mass spectrometry methods for terbinafine dimer quantification leverages the high specificity and sensitivity of mass spectrometric detection [24] [25] [26] [27]. Multiple reaction monitoring experiments utilizing the molecular ion to base peak fragment transition (501.7 → 141.1) provide exceptional selectivity and enable quantification at sub-microgram per milliliter levels [25] [27] [28]. The incorporation of stable isotope-labeled internal standards, where available, further enhances method precision and accuracy through compensation for matrix effects and instrument variability [25] [26] [27].

Quantitative Nuclear Magnetic Resonance for Purity Assessment

The validation of quantitative nuclear magnetic resonance methods follows established pharmaceutical guidelines, with particular attention to precision, accuracy, and linearity parameters [37] [38] [18]. Precision studies evaluate both instrumental precision (through replicate measurements of single sample preparations) and method precision (through replicate sample preparations and measurements) [37] [38]. Accuracy assessment involves comparison with independent analytical methods or certified reference materials when available [37] [38] [39].

Applications in Terbinafine Dimer Analysis

Quantitative nuclear magnetic resonance provides particular value for terbinafine dimer purity assessment due to the absence of certified reference standards for this pharmaceutical impurity [37] [38] [39]. The technique enables direct determination of water content, organic solvent residues, and inorganic impurities that may escape detection in chromatographic methods [37] [38]. The comprehensive molecular characterization provided by nuclear magnetic resonance spectroscopy supports structural confirmation while simultaneously providing quantitative purity information [37] [38] [39].

Limitations and Considerations

Quantitative nuclear magnetic resonance applications are subject to certain limitations that must be considered in method development and application [37] [38]. The technique requires relatively high sample amounts compared to chromatographic methods, typically necessitating milligram quantities of material [37] [38] [39]. Signal overlap can limit the utility of quantitative nuclear magnetic resonance for complex mixtures or structurally similar compounds [37] [38]. The relatively long analysis times and specialized expertise required for quantitative nuclear magnetic resonance may limit its routine application compared to chromatographic techniques [37] [38].

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4